Dihydrolapachenole
Overview
Description
Dihydrolapachenole is a naturally occurring quinone . It is isolated from the heartwood of T.
Molecular Structure Analysis
While specific details about the molecular structure analysis of Dihydrolapachenole are not available, a general approach to molecular structure analysis involves the use of multiple, complementary, and orthogonal analytical methods . These methods can provide extensive physicochemical characterization of the molecular structure .
Scientific Research Applications
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Pharmaceutical Research
- Summary of Application: Chromene derivatives, including Dihydrolapachenole, have been found in various plants and have been associated with a broad range of bioactivities, such as anti-vascular, anti-microbial, antioxidant, anti-tumour, antifungal, antiviral, anti-cancer, anti-HIV, anti-tubercular, anti-coagulant, anti-inflammatory, oestrogenic, analgesic, anti-helminthic, herbicidal, anti-convulsant and anti-spasmolytic activity .
- Results or Outcomes: The results would also depend on the specific study. For example, one study found that lapachenole, a compound related to Dihydrolapachenole, showed tumour-inhibiting activity .
-
Diabetes Research
- Summary of Application: Hyperglycemic conditions lead to the formation of advanced glycation end products (AGEs), which can damage the integrity of the retinal vasculature . Compounds that can inhibit the formation of AGEs, such as Dihydrolapachenole, could potentially be used to minimize the effects of hyperglycemic conditions .
- Results or Outcomes: The outcomes would depend on the specific study, but could potentially include a decrease in the formation of AGEs and a reduction in the damage caused by hyperglycemic conditions .
-
Natural Products Research
- Summary of Application: Chromenes, including Dihydrolapachenole, are considered essential for the development of new therapeutic agents for a variety of diseases . They are widely distributed in nature and are a vital constituent of various naturally occurring and synthetic molecules with a broad range of bioactivities .
- Results or Outcomes: The results would also depend on the specific study. For example, one study found that lapachenole, a compound related to Dihydrolapachenole, showed tumour-inhibiting activity .
-
Diabetes Research
- Summary of Application: Hyperglycemic conditions lead to the formation of advanced glycation end products (AGEs), which can damage the integrity of the retinal vasculature . Compounds that can inhibit the formation of AGEs, such as Dihydrolapachenole, could potentially be used to minimize the effects of hyperglycemic conditions .
- Results or Outcomes: The outcomes would depend on the specific study, but could potentially include a decrease in the formation of AGEs and a reduction in the damage caused by hyperglycemic conditions .
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-16(2)9-8-11-10-14(17-3)12-6-4-5-7-13(12)15(11)18-16/h4-7,10H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDAMFCGBFOHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357290 | |
Record name | 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |
CAS RN |
20213-26-7 | |
Record name | 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.